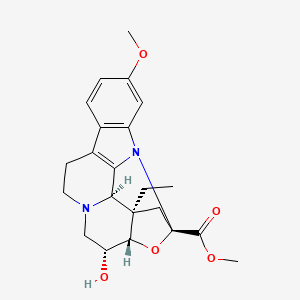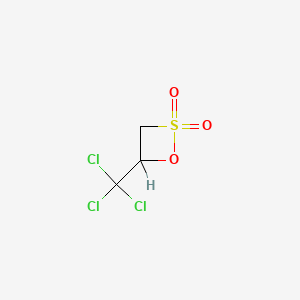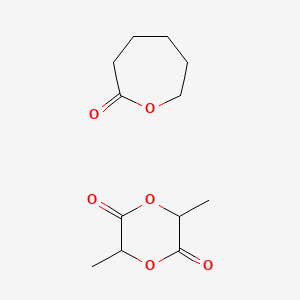
(2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid is an organochlorine compound and a 5-oxo-2-furylacetic acid. It is a conjugate acid of a (2-chloro-5-oxo-2,5-dihydro-2-furyl)acetate.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis of Oxadiazoles : The compound has been utilized in the synthesis of oxadiazoles, where its derivatives are used in cyclocondensation reactions. This showcases its utility in creating novel chemical structures (Kudelko & Jasiak, 2013).
- Formation Pathway Studies : It has been employed in research to understand formation pathways of certain red compounds during the Maillard reaction, providing insights into complex chemical processes (Hofmann, 1998).
- Analytical Reagent Usage : This compound is used as an analytical reagent for the determination of molybdenum, demonstrating its utility in analytical chemistry (Dass & Mehta, 1993).
Biochemical Applications
- Biological Activity Analysis : It has been involved in the study of neo-clerodane diterpenoids, substances of interest due to their biological activities, such as insect antifeedant properties (Hundal & Martínez-Ripoll, 1996).
- Involvement in Medicinal Chemistry : Its derivatives have been synthesized and evaluated for hypolipidemic activities, showing its potential applications in the development of therapeutic agents (Moriya et al., 1988).
Material Science and Environmental Applications
- Electrochemical Studies : The compound and its derivatives have been used in electrochemical studies, such as in the study of electrochemical reductions at mercury cathodes, which could have implications in materials science and environmental chemistry (Urove & Peters, 1994).
Propriétés
Formule moléculaire |
C6H5ClO4 |
|---|---|
Poids moléculaire |
176.55 g/mol |
Nom IUPAC |
2-(2-chloro-5-oxofuran-2-yl)acetic acid |
InChI |
InChI=1S/C6H5ClO4/c7-6(3-4(8)9)2-1-5(10)11-6/h1-2H,3H2,(H,8,9) |
Clé InChI |
WGZZDRVKIXVYEI-UHFFFAOYSA-N |
SMILES |
C1=CC(OC1=O)(CC(=O)O)Cl |
SMILES canonique |
C1=CC(OC1=O)(CC(=O)O)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Methyl-4-{[4-({4-[(1-methylpyridinium-4-yl)amino]phenyl}carbamoyl)phenyl]amino}quinolinium](/img/structure/B1204941.png)

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 6-methoxy-2-oxo-3H-benzimidazole-1-carboxylate](/img/structure/B1204944.png)
![2-Chloro-n-(ethoxymethyl)-n-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B1204945.png)